

Uracil-d2-1 chemical structure and properties

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Compound of Interest

Compound Name: *Uracil-d2-1*

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An In-depth Technical Guide to Uracil-1,3-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Uracil-1,3-d2, a deuterated analog of the naturally occurring pyrimidine, uracil. This isotopically labeled compound is a valuable tool in various research and development settings, particularly in the fields of pharmacology, metabolomics, and drug discovery.

Chemical Structure and Identification

Uracil-1,3-d2, also known as 1,3-dideuteriopyrimidine-2,4-dione, is a stable isotope-labeled form of uracil where the hydrogen atoms on the nitrogen atoms at positions 1 and 3 of the pyrimidine ring are replaced with deuterium.

Chemical Structure:

Chemical structure of Uracil-1,3-d2.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1,3-dideuteriopyrimidine-2,4-dione
Synonyms	Uracil-d2-1, 2,4(1H,3H)-Pyrimidinedione-1,3-d2
CAS Number	20666-60-8
Molecular Formula	C ₄ H ₂ D ₂ N ₂ O ₂
Molecular Weight	114.10 g/mol
Canonical SMILES	C1=CNC(=O)NC1=O (unlabeled)
InChI Key	ISAKRJGNGUQOIC-UHFFFAOYSA-N (unlabeled)

Physicochemical Properties

The physicochemical properties of Uracil-1,3-d2 are very similar to those of unlabeled uracil. The primary difference lies in the increased molecular weight due to the presence of two deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.

Table 2: Physicochemical Properties

Property	Value (for unlabeled Uracil)	Reference
Appearance	White to off-white crystalline powder	[1]
Melting Point	>300 °C	[1]
Solubility	Soluble in hot water, sparingly soluble in cold water, insoluble in ethanol and ether. Soluble in alkaline solutions.	[1]
pKa (acidic)	9.45	[1]
LogP	-1.07	[1]

Experimental Protocols

Synthesis of Uracil-1,3-d2

The most common method for the preparation of Uracil-1,3-d2 is through hydrogen-deuterium (H/D) exchange. This involves the treatment of unlabeled uracil with a deuterium source, typically deuterium oxide (D₂O), often under conditions that facilitate the exchange of the acidic N-H protons.

Protocol: H/D Exchange for Uracil-1,3-d2 Synthesis

- Materials:
 - Uracil (unlabeled)
 - Deuterium oxide (D₂O, 99.8 atom % D)
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle
 - Rotary evaporator
- Procedure:
 1. Dissolve a known quantity of uracil in a minimal amount of D₂O in a round-bottom flask.
 2. Attach a reflux condenser and heat the mixture to reflux for several hours. The exact time can be optimized and monitored by techniques like NMR to ensure complete exchange.
 3. After the reaction is complete, allow the mixture to cool to room temperature.
 4. Remove the D₂O under reduced pressure using a rotary evaporator.
 5. To ensure a high degree of deuteration, the process can be repeated by redissolving the solid in fresh D₂O and repeating steps 2-4.

6. Dry the resulting Uracil-1,3-d2 product under high vacuum.
- Characterization:
 - Confirm the identity and isotopic purity of the product using ^1H NMR (disappearance of N-H signals), ^{13}C NMR, and mass spectrometry (observation of the correct molecular ion peak).

Quantification of Uracil in Biological Samples using Uracil-1,3-d2 as an Internal Standard

Uracil-1,3-d2 is widely used as an internal standard for the accurate quantification of endogenous uracil in biological matrices like plasma or urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly important for screening patients for dihydropyrimidine dehydrogenase (DPD) deficiency before administering fluoropyrimidine-based chemotherapies.

Protocol: LC-MS/MS Analysis of Uracil

- Sample Preparation:
 1. To a known volume of the biological sample (e.g., plasma), add a known amount of Uracil-1,3-d2 internal standard solution.
 2. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
 3. Vortex and centrifuge the sample to pellet the precipitated proteins.
 4. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 5. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Conditions (Typical):
 - LC Column: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
 - Uracil (unlabeled): Monitor the transition from the parent ion (m/z) to a specific daughter ion.
 - Uracil-1,3-d2 (internal standard): Monitor the corresponding transition for the deuterated analog.
- Data Analysis:
 - Quantify the amount of uracil in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled uracil and a constant concentration of the internal standard.

Applications in Research and Drug Development

The primary application of Uracil-1,3-d2 is as an internal standard for the accurate quantification of uracil.^[2] This is crucial in several areas:

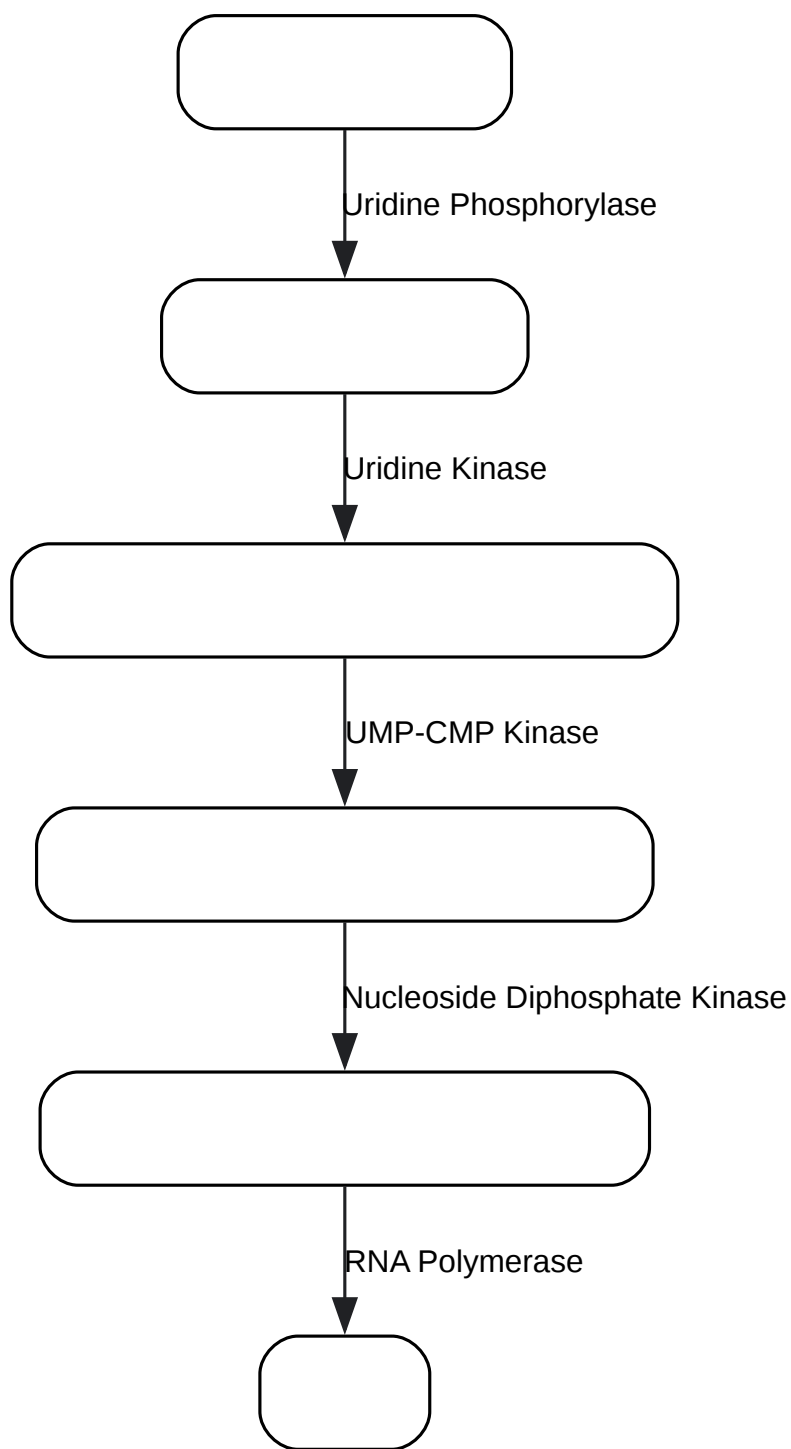
- Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of uracil and uracil-based drugs.
- Clinical Diagnostics: Screening for DPD deficiency to prevent severe toxicity from fluoropyrimidine chemotherapy.^[3]
- Metabolomics: Tracing the pyrimidine salvage pathway to understand nucleotide metabolism in health and disease.

The use of a stable isotope-labeled internal standard like Uracil-1,3-d2 corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements.

Signaling Pathways and Experimental Workflows

Pyrimidine Salvage Pathway

Uracil is a key component of the pyrimidine salvage pathway, which recycles nucleobases from the degradation of RNA. Uracil-1,3-d₂ can be used as a tracer to study the flux through this pathway.

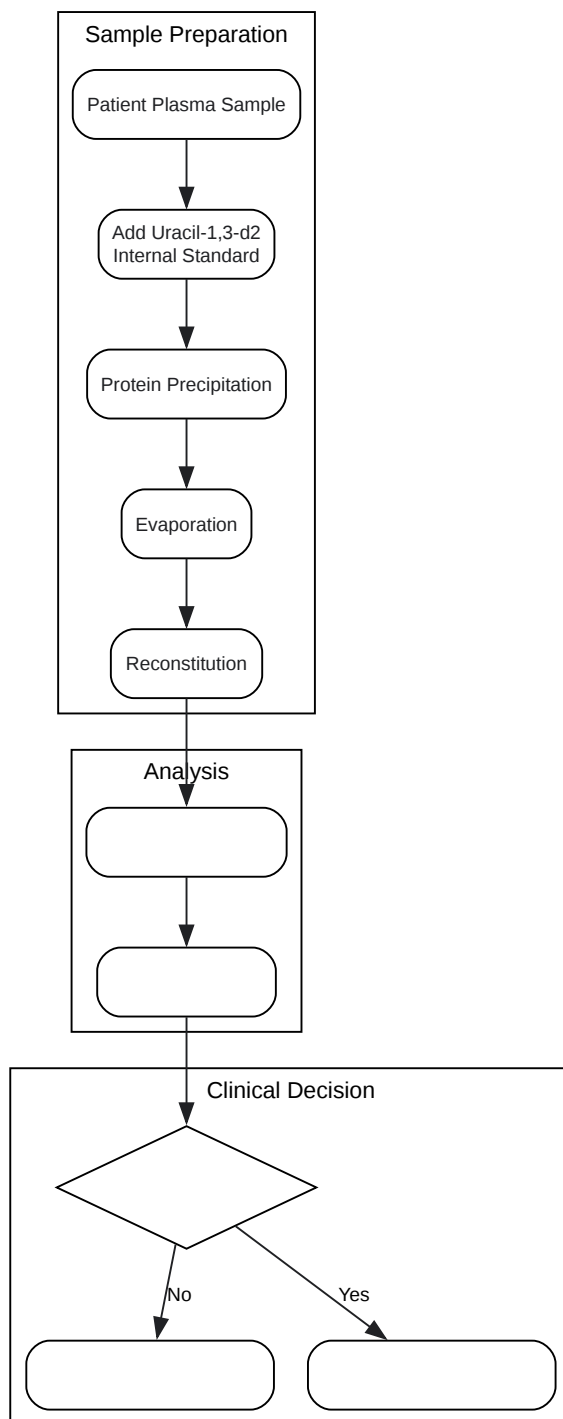


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Simplified Pyrimidine Salvage Pathway.

Experimental Workflow for DPD Deficiency Screening

The following diagram illustrates the workflow for using Uracil-1,3-d2 in a clinical setting to screen for DPD deficiency.



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Workflow for DPD deficiency screening.

Conclusion

Uracil-1,3-d2 is an indispensable tool for researchers and clinicians working with uracil and fluoropyrimidine drugs. Its use as an internal standard in mass spectrometry-based assays provides the accuracy and precision required for reliable pharmacokinetic studies and for clinical decision-making in personalized medicine. The straightforward synthesis and clear applications make Uracil-1,3-d2 a cornerstone in the study of pyrimidine metabolism and the safe administration of critical cancer therapies.

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References

- 1. Uracil | C₄H₄N₂O₂ | CID 1174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
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